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Introduction
N-Myristoyltransferase (NMT) is a critical enzyme that catalyzes the covalent attachment of

myristate, a 14-carbon saturated fatty acid, to the N-terminal glycine residue of a wide range of

cellular proteins. This post-translational modification, known as N-myristoylation, is vital for

protein localization, stability, and function. Dysregulation of NMT activity has been implicated in

various diseases, including cancer and infectious diseases, making it a compelling target for

therapeutic intervention.

MYX1715 is a potent and selective inhibitor of N-Myristoyltransferase.[1][2][3] These

application notes provide detailed protocols for biochemical and cell-based assays to measure

the inhibitory activity of MYX1715 and other NMT inhibitors. The described methods include a

fluorescence-based assay, a radioisotope-based assay, and an ELISA-based assay, offering

flexibility for various laboratory settings and throughput needs.

MYX1715 Inhibitory Activity
MYX1715 demonstrates potent inhibition of NMT and exhibits cytotoxic effects in various

cancer cell lines.
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Parameter Value Source

Binding Affinity (KD) 0.09 nM [4]

NMT1 IC50 <1 nM [1]

Cellular IC50 (LU0884) 44 nM [4]

Cellular IC50 (LU2511) 9 nM [4]

Cellular IC50 (SNU-620) 40 nM [3]

Cellular IC50 (A2780) 50 nM [3]

Cellular IC50 (CAL51) Not specified [3]

Signaling Pathway of N-Myristoylation
The following diagram illustrates the fundamental process of N-myristoylation catalyzed by

NMT.
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Caption: N-Myristoylation signaling pathway.

Experimental Protocols
Herein are detailed protocols for three distinct assays to quantify NMT inhibition.

Fluorescence-Based NMT Inhibition Assay
This assay measures the production of Coenzyme A (CoA-SH), a product of the N-

myristoylation reaction, using a thiol-reactive fluorescent probe.
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Experimental Workflow:

Preparation

Reaction

Detection

Prepare Assay Buffer, NMT, Myristoyl-CoA,
Peptide Substrate, MYX1715, and Fluorescent Probe

Combine NMT, Myristoyl-CoA, and MYX1715

Pre-incubate

Initiate reaction with Peptide Substrate

Incubate at RT

Add Thiol-Reactive Fluorescent Probe

Measure Fluorescence

Analyze Data (IC50 determination)
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Caption: Workflow for the fluorescence-based NMT inhibition assay.

Materials:

Recombinant human NMT1 or NMT2

Myristoyl-CoA

Peptide substrate with an N-terminal glycine (e.g., from Src protein)

MYX1715 or other test inhibitors

Thiol-reactive fluorescent probe (e.g., 7-diethylamino-3-(4‘-maleimidylphenyl)-4-

methylcoumarin)

Assay Buffer: 50 mM Tris-HCl, pH 7.4, 0.5 mM EGTA, 0.5 mM DTT, and 0.1% Triton X-100

96-well black microplates

Fluorescence plate reader

Procedure:

Reagent Preparation:

Prepare a stock solution of MYX1715 in DMSO.

Prepare serial dilutions of MYX1715 in assay buffer.

Prepare solutions of NMT, myristoyl-CoA, and peptide substrate in assay buffer.

Assay Protocol:

To each well of a 96-well plate, add 25 µL of the MYX1715 dilution.

Add 25 µL of NMT solution to each well.

Add 25 µL of myristoyl-CoA solution to each well.
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Incubate the plate at room temperature for 15 minutes.

Initiate the reaction by adding 25 µL of the peptide substrate solution to each well.

Incubate the plate at room temperature for 30-60 minutes.

Add 10 µL of the fluorescent probe solution to each well.

Incubate for an additional 15 minutes at room temperature, protected from light.

Measure the fluorescence intensity using an excitation wavelength of ~390 nm and an

emission wavelength of ~460 nm.

Data Analysis:

Subtract the background fluorescence (wells without NMT).

Plot the fluorescence intensity against the logarithm of the inhibitor concentration.

Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.

Radioisotope-Based NMT Inhibition Assay
This traditional and highly sensitive method measures the incorporation of a radiolabeled

myristoyl group into a peptide substrate.
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Preparation

Reaction

Separation & Detection

Prepare Assay Buffer, NMT, [3H]Myristoyl-CoA,
Peptide Substrate, and MYX1715

Combine NMT, [3H]Myristoyl-CoA, and MYX1715

Pre-incubate

Initiate reaction with Peptide Substrate

Incubate at 30°C

Stop reaction (e.g., with acid)

Separate labeled peptide from
unincorporated [3H]Myristoyl-CoA

(e.g., phosphocellulose paper)

Wash to remove unbound radioactivity

Measure radioactivity (Scintillation Counting)

Analyze Data (IC50 determination)
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Caption: Workflow for the radioisotope-based NMT inhibition assay.
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Materials:

Recombinant human NMT1 or NMT2

[3H]Myristoyl-CoA

Peptide substrate

MYX1715 or other test inhibitors

Assay Buffer: 40 mM Tris-HCl, pH 7.4, 0.5 mM EGTA, 0.5 mM DTT, and 1% Triton X-100

Phosphocellulose paper (e.g., P81)

Wash Buffer: 10 mM Tris-HCl, pH 7.4, 4 mM ATP

Scintillation cocktail

Scintillation counter

Procedure:

Reagent Preparation:

Prepare a stock solution of MYX1715 in DMSO and create serial dilutions in assay buffer.

Prepare solutions of NMT, [3H]Myristoyl-CoA, and peptide substrate in assay buffer.

Assay Protocol:

In a microcentrifuge tube, combine 10 µL of MYX1715 dilution, 10 µL of NMT solution, and

10 µL of [3H]Myristoyl-CoA.

Pre-incubate at 30°C for 10 minutes.

Initiate the reaction by adding 10 µL of the peptide substrate solution.

Incubate at 30°C for 30 minutes.
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Stop the reaction by spotting 30 µL of the reaction mixture onto a piece of

phosphocellulose paper.

Wash the paper three times for 5 minutes each in a beaker containing wash buffer to

remove unincorporated [3H]Myristoyl-CoA.

Air dry the phosphocellulose paper.

Data Analysis:

Place the dried paper into a scintillation vial, add scintillation cocktail, and measure the

radioactivity using a scintillation counter.

Plot the counts per minute (CPM) against the logarithm of the inhibitor concentration.

Determine the IC50 value.

ELISA-Based NMT Inhibition Assay
This method utilizes a specific antibody to detect the myristoylated peptide product in a 96-well

plate format, making it suitable for higher throughput screening.[5]
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Enzymatic Reaction ELISA Detection

Combine NMT, Myristoyl-CoA,
Biotinylated Peptide Substrate, and MYX1715

Incubate at RT

Add reaction mixture to wells

Coat plate with Streptavidin

Block non-specific binding sites

Incubate to capture biotinylated peptide

Wash

Add anti-myristoyl antibody

Incubate

Wash

Add HRP-conjugated secondary antibody

Incubate

Wash

Add TMB Substrate

Incubate in dark

Add Stop Solution

Read absorbance at 450 nm

Analyze Data (IC50 determination)

Click to download full resolution via product page

Caption: Workflow for the ELISA-based NMT inhibition assay.
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Materials:

Recombinant human NMT1 or NMT2

Myristoyl-CoA

Biotinylated peptide substrate with an N-terminal glycine

MYX1715 or other test inhibitors

Assay Buffer: 50 mM HEPES, pH 7.5, 1 mM DTT, 1 mM EGTA

Streptavidin-coated 96-well plates

Primary antibody specific for the myristoylated peptide

HRP-conjugated secondary antibody

TMB (3,3’,5,5’-Tetramethylbenzidine) substrate

Stop Solution (e.g., 2N H2SO4)

Wash Buffer (e.g., PBS with 0.05% Tween-20)

Blocking Buffer (e.g., PBS with 1% BSA)

Microplate reader

Procedure:

Enzymatic Reaction:

In a separate plate or tubes, prepare the enzymatic reaction by combining NMT, myristoyl-

CoA, biotinylated peptide substrate, and serial dilutions of MYX1715 in assay buffer.

Incubate at room temperature for 60 minutes.

ELISA Detection:
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If not using pre-coated plates, coat a 96-well plate with streptavidin and incubate overnight

at 4°C.

Wash the plate with wash buffer.

Block the plate with blocking buffer for 1 hour at room temperature.

Wash the plate.

Transfer the completed enzymatic reaction mixtures to the streptavidin-coated plate.

Incubate for 1 hour at room temperature to allow the biotinylated peptide to bind to the

streptavidin.

Wash the plate to remove unbound components.

Add the primary antibody diluted in blocking buffer and incubate for 1 hour.

Wash the plate.

Add the HRP-conjugated secondary antibody diluted in blocking buffer and incubate for 1

hour.

Wash the plate.

Add TMB substrate and incubate in the dark for 15-30 minutes.

Stop the reaction by adding the stop solution.

Read the absorbance at 450 nm.

Data Analysis:

Subtract the background absorbance.

Plot the absorbance against the logarithm of the inhibitor concentration.

Calculate the IC50 value.
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Conclusion
The assays described provide robust and reliable methods for characterizing the inhibitory

activity of MYX1715 and other NMT inhibitors. The choice of assay will depend on the specific

research needs, available equipment, and desired throughput. These protocols can be adapted

for the evaluation of NMT inhibitors against isoforms from different species and for screening

compound libraries to identify novel NMT-targeting therapeutics.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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